molecular formula C27H31FN4O4 B2950531 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 877632-28-5

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2950531
CAS No.: 877632-28-5
M. Wt: 494.567
InChI Key: XKOLOAZMIADEQP-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O4 and its molecular weight is 494.567. The purity is usually 95%.
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Scientific Research Applications

Neuroreceptor Imaging and Binding Studies

  • PET Tracers for Serotonin 5-HT(1A) Receptors: Analog compounds, such as those related to the structure of interest, have been prepared and tested for their potential as PET (Positron Emission Tomography) radioligands. These compounds are explored for their reversible, selective high affinity for 5-HT1A receptors, showing promise for in vivo quantification of these receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Synthesis of Novel Derivatives for Biological Evaluation

  • Antidepressant and Antianxiety Activity: Novel series of compounds, incorporating elements of the target molecule's structure, have been synthesized and evaluated for antidepressant activities using behavioral despair tests and for antianxiety activity using the plus maze method. These studies indicate the potential therapeutic applications of such compounds (J. Kumar et al., 2017).

Catalytic Activity in Chemical Synthesis

  • Enhancing Catalytic Activity in Coupling Reactions: Research has shown that N,N'-Bisoxalamides, similar in function to the target molecule, can significantly enhance catalytic activity in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights their utility in the synthesis of pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Dopamine Uptake Inhibition

  • Development of Dopamine Uptake Inhibitors: Structural analogs have been explored for their ability to inhibit dopamine uptake, a critical feature in the development of treatments for conditions like Parkinson's disease and certain types of addiction. These studies are foundational for understanding the therapeutic potential of such compounds (M. Ironside et al., 2002).

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Compounds: Research has focused on synthesizing and evaluating the antimicrobial activities of compounds that share functional groups with the target molecule. These studies contribute to the search for new antimicrobial agents to combat resistant bacterial strains (V. Mishra et al., 2019).

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O4/c1-35-24-6-3-2-5-20(24)12-13-29-26(33)27(34)30-19-23(25-7-4-18-36-25)32-16-14-31(15-17-32)22-10-8-21(28)9-11-22/h2-11,18,23H,12-17,19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLOAZMIADEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.